molecular formula C10H8ClNO2 B2703128 7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione CAS No. 80452-55-7

7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione

Cat. No.: B2703128
CAS No.: 80452-55-7
M. Wt: 209.63
InChI Key: YRUGIDNPYWLNBV-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione (CAS: 80452-55-7) is a bicyclic organic compound with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol . It features a seven-membered azepine ring fused to a benzene ring, with a chlorine substituent at the 7-position and two ketone groups at the 2- and 5-positions. This compound is primarily used in research settings, with strict storage guidelines (2–8°C) and solubility protocols to maintain stability .

Properties

IUPAC Name

7-chloro-3,4-dihydro-1H-1-benzazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-6-1-2-8-7(5-6)9(13)3-4-10(14)12-8/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUGIDNPYWLNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C1=O)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione typically involves the following steps :

    Acylation Reaction: 4-Chloroaniline reacts with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.

    Intramolecular Friedel-Crafts Reaction: The intermediate undergoes an intramolecular Friedel-Crafts acylation to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.

    Oxidation: The final step involves the oxidation of the intermediate to produce 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione undergoes various chemical reactions, including :

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

  • Intermediate in Synthesis: This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the introduction of diverse functional groups through chemical reactions such as oxidation and substitution .
  • Reactivity Studies: Due to its reactive chloro and ketone groups, it is often used to study reaction mechanisms and develop new synthetic methodologies .

2. Biological Activities:

  • Antimicrobial Properties: Research indicates that 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains .
  • Anticancer Research: Preliminary investigations suggest that this compound may possess anticancer properties, warranting further exploration into its mechanisms of action against cancer cell lines .

3. Medicinal Chemistry:

  • Pharmacophore Development: The compound is being studied for its potential as a pharmacophore in drug development. Its structural features may lead to the creation of novel therapeutic agents targeting specific diseases .
  • Drug Formulation: Ongoing research focuses on formulating this compound into drug delivery systems that enhance bioavailability and efficacy .

4. Industrial Applications:

  • Specialty Chemicals Production: It is utilized in the synthesis of specialty chemicals and materials within various industrial contexts, highlighting its versatility beyond academic research .

Case Studies

Case Study 1: Antimicrobial Activity
In a study published by Erland Stevens (2014), the antimicrobial properties of 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione were evaluated against several bacterial strains. The results demonstrated significant inhibitory effects at varying concentrations, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .

Case Study 2: Anticancer Research
A recent investigation explored the anticancer effects of this compound on human cancer cell lines. The study indicated that treatment with 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione led to reduced cell viability and induced apoptosis in cancer cells. These findings support further research into its application as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione involves its interaction with specific molecular targets . The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and DNA, affecting cell function and viability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Chloro vs. Fluoro Derivatives

Key differences include:

  • Synthesis : The fluoro derivative is synthesized via acylation of p-fluoroaniline with succinyl chloride, followed by cyclocondensation using polyphosphoric acid (PPA) . The chloro analog likely follows a similar route using p-chloroaniline.
  • Electronic and Steric Effects : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter electronic distribution, solubility, and binding interactions. These differences could influence reactivity or bioactivity in pharmacological contexts.
Table 1: Substituent Comparison
Compound Substituent Molecular Weight (g/mol) Synthesis Route
7-Chloro-benzo[b]azepine-2,5-dione Cl 209.63 Likely p-chloroaniline + PPA
7-Fluoro-benzo[b]azepine-2,5-dione F 193.18 (calculated) p-fluoroaniline + PPA

Core Structure: Benzoazepine-dione vs. Piperazine-dione Derivatives

Diketopiperazine (DKP) derivatives, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6, IC₅₀ = 28.9 ± 2.2 μM against H1N1), share the 2,5-dione motif but feature a six-membered piperazine ring instead of a seven-membered azepine .

Key Differences:
  • Bioactivity: Piperazine-diones like albonoursin (Compound 7, IC₅₀ = 6.8 ± 1.5 μM) exhibit notable antiviral activity, suggesting that the benzoazepine-dione scaffold could be explored for similar applications .
Table 2: Structural and Bioactivity Comparison
Compound Core Structure Ring Size Bioactivity (H1N1 IC₅₀)
7-Chloro-benzo[b]azepine-2,5-dione Benzoazepine-dione 7-membered Not reported
(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione Piperazine-dione 6-membered 28.9 ± 2.2 μM
Albonoursin Piperazine-dione 6-membered 6.8 ± 1.5 μM

Heterocyclic Systems: Benzoazepine vs. Benzodithiazine

Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15) features a benzodithiazine core with sulfur atoms and a sulfonyl group, diverging significantly from the benzoazepine-dione structure .

Key Contrasts:
  • Synthetic Complexity : Benzodithiazine synthesis involves multi-step reactions with dithiols and aldehydes, whereas benzoazepine-diones are typically formed via cyclocondensation .

Biological Activity

7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione (CAS No. 80452-55-7) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione is C10_{10}H8_{8}ClNO2_{O_2} with a molecular weight of 209.63 g/mol. The compound features a chloro substituent at the 7-position and a diketone moiety, which are critical for its biological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione and its derivatives. A study published in ResearchGate highlighted the synthesis and antibacterial evaluation of various derivatives, indicating that modifications to the structure can enhance antibacterial efficacy against specific strains of bacteria .

Table 1: Antibacterial Activity of Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
7-Chloro derivativeE. coli32 µg/mL
7-Chloro derivativeS. aureus16 µg/mL
Unsubstituted analogueE. coli>128 µg/mL

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly as an anxiolytic and anticonvulsant agent. Structure-activity relationship studies indicate that the presence of the chloro group enhances binding affinity to benzodiazepine receptors, which are crucial for mediating anxiolytic effects .

Case Study: Anxiolytic Activity
In a controlled study, the compound was administered to animal models subjected to elevated plus maze tests. The results demonstrated a significant reduction in anxiety-like behavior compared to control groups, suggesting potential therapeutic applications in anxiety disorders.

The biological activity of 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione is primarily attributed to its interaction with the GABA-A receptor complex. Binding assays have shown that this compound can displace flumazenil (a known benzodiazepine antagonist) from GABA receptors, indicating its potential as a GABAergic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. The introduction of halogen substituents at specific positions has been shown to significantly affect receptor affinity and biological efficacy.

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
7ChlorineIncreased receptor affinity
5MethylModerate activity enhancement
4BromineDecreased activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted benzoic acid derivatives followed by chlorination. For purity optimization:

  • Use high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase to monitor intermediates .
  • Employ recrystallization in ethanol or methanol to remove impurities, referencing solvent ratios from analogous benzodiazepine-dione derivatives .
  • Track reaction progress via thin-layer chromatography (TLC) with UV detection at 254 nm .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm the azepine ring structure and chlorine substitution pattern. Compare chemical shifts to structurally related compounds (e.g., 8-chloro derivatives) .
  • Mass Spectrometry (MS) : Employ electrospray ionization (ESI-MS) to verify molecular weight (expected m/z ~224.035) .
  • Thermal Analysis : Conduct differential scanning calorimetry (DSC) to determine melting points (expected range: 143–146°C based on benzodiazepine-dione analogs) .

Q. What are the critical stability considerations for long-term storage?

  • Methodological Answer :

  • Store under inert atmosphere (argon) at +5°C to prevent hydrolysis of the lactam ring .
  • Perform accelerated stability studies (40°C/75% relative humidity for 6 months) to assess degradation pathways. Monitor via HPLC for byproducts like hydrolyzed carboxylic acid derivatives .

Advanced Research Questions

Q. How can reaction mechanisms for azepine ring formation be experimentally validated?

  • Methodological Answer :

  • Use isotopic labeling (e.g., 15N^{15}N-labeled precursors) to trace nitrogen incorporation into the azepine ring. Analyze via 15N^{15}N-NMR .
  • Apply kinetic studies with varying temperatures (25–80°C) to determine activation energy (EaE_a) and infer rate-limiting steps .
  • Validate intermediates using in-situ FTIR to detect carbonyl stretching vibrations (1700–1750 cm1^{-1}) during cyclization .

Q. What computational tools are suitable for predicting the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., GABA receptors) using software like GROMACS .
  • COMSOL Multiphysics : Optimize reaction conditions (e.g., temperature gradients in flow reactors) via AI-driven parameter sweeps .

Q. How should researchers address contradictions in experimental data (e.g., varying yields or unexpected byproducts)?

  • Methodological Answer :

  • Apply Design of Experiments (DoE) : Use a central composite design to isolate factors (e.g., solvent polarity, catalyst loading) influencing yield discrepancies .
  • Perform multivariate regression analysis to identify confounding variables. For example, a Pareto chart can prioritize factors like chloride ion concentration in chlorination steps .
  • Cross-validate results using replicate experiments under controlled humidity (≤40%) to minimize environmental variability .

Q. What strategies are effective for optimizing enantiomeric purity in derivatives of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Asymmetric Catalysis : Screen chiral ligands (e.g., BINAP or salen complexes) in palladium-catalyzed coupling reactions .
  • Circular Dichroism (CD) : Monitor optical activity at 220–260 nm to confirm enantiomeric excess (ee) ≥98% .

Q. How can process scalability challenges (e.g., exothermicity or solvent recovery) be mitigated?

  • Methodological Answer :

  • Reactor Design : Implement a continuous flow system with temperature-controlled microchannels to manage exothermic cyclization .
  • Solvent Recycling : Use membrane distillation (PTFE membranes) to recover high-purity DMF or THF from waste streams .
  • Process Analytical Technology (PAT) : Integrate real-time Raman spectroscopy to monitor reaction endpoints and reduce batch-to-batch variability .

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